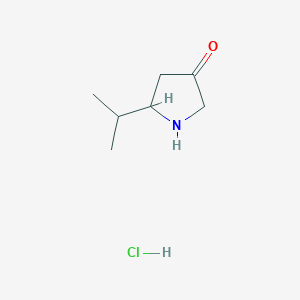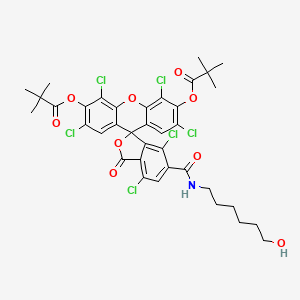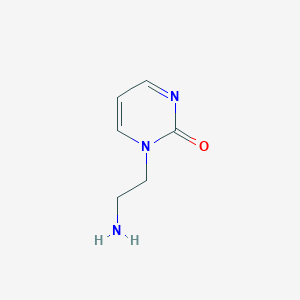
1-(2-Aminoethyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)pyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidine ring with an aminoethyl substituentPyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrimidin-2(1H)-one typically involves the reaction of pyrimidine derivatives with aminoethyl groups under controlled conditions. One common method includes the condensation of 2-chloropyrimidine with ethylenediamine, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1-(2-Aminoethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Aminoethylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
1-(2-Aminoethyl)imidazole: Contains an imidazole ring, offering different electronic properties.
1-(2-Aminoethyl)benzimidazole: Features a benzimidazole ring, providing unique biological activities.
Uniqueness: 1-(2-Aminoethyl)pyrimidin-2(1H)-one is unique due to its specific combination of the pyrimidine ring and aminoethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c7-2-5-9-4-1-3-8-6(9)10/h1,3-4H,2,5,7H2 |
InChI Key |
KGMGVOWCSQUUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
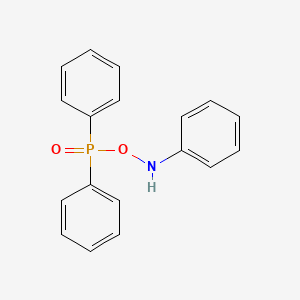
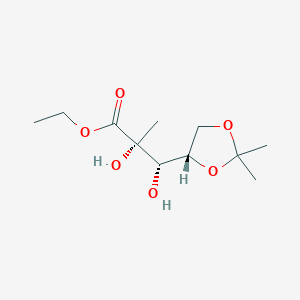
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
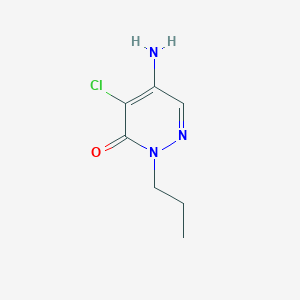
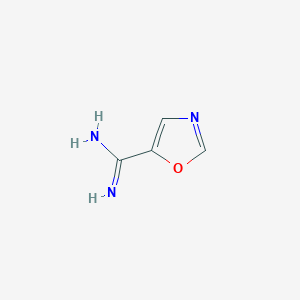
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
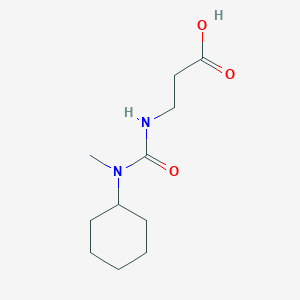
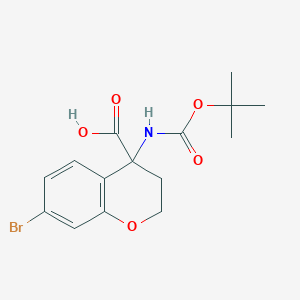
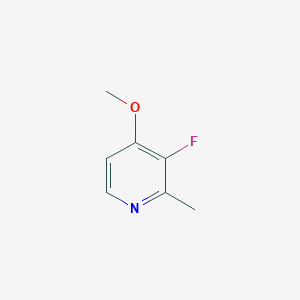
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
